molecular formula C6H9BrN2S B1342359 2-Bromo-5-tert-butyl-1,3,4-thiadiazole CAS No. 88370-06-3

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Cat. No. B1342359
CAS RN: 88370-06-3
M. Wt: 221.12 g/mol
InChI Key: NTCALTKEJCVOMO-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 88370-06-3 . It has a molecular weight of 221.12 . The IUPAC name for this compound is 2-bromo-5-tert-butyl-1,3,4-thiadiazole .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-tert-butyl-1,3,4-thiadiazole is 1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms .

It is stored at room temperature . Unfortunately, specific physical properties like melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Organic Chemistry

  • Application : “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” is used as a building block in the synthesis of benzo[1,2-d;4,5-d’]bis[1,3]dithioles .
  • Method : The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert-butyl aryl sulfides. The subsequent formation of benzo[1,2-d;4,5-d’]bis[1,3]dithioles is achieved with scandium (III)triflate .
  • Results : This method provides a convenient and environmentally more compliant access to high yields of benzo[1,2-d;4,5-d’]bis[1,3]dithioles .

Antifungal Research

  • Application : Compounds derived from “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” have been evaluated for their antifungal activities .
  • Method : The in vitro antifungal activities of the target compounds against various fungi are evaluated by using the poison plate technique .
  • Results : The specific results or outcomes of this research are not provided in the source .

Antitumor Research

  • Application : Derivatives of “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” have been evaluated for their antitumor activities .
  • Method : The in vitro antitumor activities of the synthesized derivatives against HL-60 (human leukemia cancer cell) were evaluated by the standard MTT assay .
  • Results : The specific results or outcomes of this research are not provided in the source .

Cytotoxic Properties

  • Field : Medicinal Chemistry
  • Application : 1,3,4-Thiadiazole derivatives, including those derived from “2-Bromo-5-tert-butyl-1,3,4-thiadiazole”, have been studied for their cytotoxic properties .
  • Method : The cytotoxic properties of these compounds are evaluated using various in vitro assays, such as the MTT assay .
  • Results : While specific results are not provided in the source, these compounds generally show potential as anticancer agents .

Antimicrobial Agents

  • Field : Medicinal Chemistry
  • Application : New 1,3,4-thiadiazole derivatives, synthesized using “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” as a starting material, have been evaluated for their antimicrobial activities .
  • Method : The antimicrobial activities of these compounds are tested against various microorganisms, such as E. coli, B. mycoides, and C. albicans .
  • Results : Four compounds outperformed the others in terms of antimicrobial activity .

Organic Synthesis Intermediate

  • Field : Organic Chemistry
  • Application : “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” is used as an intermediate in organic synthesis and pharmaceutical synthesis processes .
  • Method & Results : Specific methods and results are not provided in the source .

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : Certain derivatives of “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” have shown promising results against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Method : The in vitro anticancer activities of these compounds are evaluated using various assays, such as the MTT assay .
  • Results : The compound with two methoxy groups in phenyl rings has shown the best activity against these cell lines, with IC50 values of 0.28 and 0.52 μg/mL .

Organic Synthesis Intermediate

  • Field : Organic Chemistry
  • Application : “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” is used as an intermediate in organic synthesis and pharmaceutical synthesis processes .
  • Method & Results : Specific methods and results are not provided in the source .

Building Block for Substituted t-butyl Acetates

  • Field : Organic Chemistry
  • Application : “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” is used as a building block for substituted t-butyl acetates .
  • Method & Results : Specific methods and results are not provided in the source .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-tert-butyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCALTKEJCVOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606893
Record name 2-Bromo-5-tert-butyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

CAS RN

88370-06-3
Record name 2-Bromo-5-tert-butyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-tert-butyl-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

48% Aqueous hydrobromic acid (67.5 ml) was added to a solution of 2-amino-5-t-butyl-1,3,4-thiadiazole (43 g) in glacial acetic acid (300 ml) the mixture was warmed to 65° C. and a solution of sodium nitrite (56 g) in water (80 ml) was added dropwise with stirring over 60 minutes at 65°-75° C. The mixture was cooled to 20° C. and was poured into water. The organic layer was extracted into ether (2×300 ml) and the extracts were combined, washed with sodium bicarbonate solution until neutral and dried over magnesium sulphate. The drying agent was filtered off and the solvent was evaporated to give a yellow oil which was distilled under reduced pressure to give 2-bromo-5-t-butyl-1,3,4-thiadiazole (47 g, 78%) as a colourless liquid, bp 134°-136° C. at 23 mm Hg.
Quantity
67.5 mL
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43 g
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300 mL
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56 g
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80 mL
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0 (± 1) mol
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of crude 5-tert-butyl-1,3,4-thiadiazol-2-amine (120.8 g) in glacial acetic acid (800 ml) was added aqueous hydrobromic acid (≧40%, 218 ml) at room temperature. The resulting solution was heated to 65° C., and a solution of sodium nitrite (167 g, 2.42 mol) in water (300 ml) was added dropwise such that the internal temperature was maintained at 65˜75° C. After addition was complete, the resulting yellow solution was cooled to room temperature, poured into ice and then extracted with ethyl acetate. The combined organic layer was washed with saturated aqueous sodium carbonate solution until the pH was neutral, dried over magnesium sulfate, filtered and concentrated. The resulting oil was purified via flash column chromatography (ethyl acetate/petroleum ether) to obtain 2-bromo-5-tert-butyl-1,3,4-thiadiazole.
Quantity
120.8 g
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218 mL
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800 mL
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167 g
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300 mL
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